molecular formula C11H14N4O2S B6753202 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-thiazepane 1,1-dioxide

4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-thiazepane 1,1-dioxide

Cat. No.: B6753202
M. Wt: 266.32 g/mol
InChI Key: WLIPYZUWDJFHEH-UHFFFAOYSA-N
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Description

4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-thiazepane 1,1-dioxide is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities

Properties

IUPAC Name

4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c16-18(17)6-1-4-15(5-7-18)11-9-2-3-12-10(9)13-8-14-11/h2-3,8H,1,4-7H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIPYZUWDJFHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1)C2=NC=NC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-thiazepane 1,1-dioxide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the thiazepane ring. Common reagents used in these reactions include various halogenated compounds, amines, and sulfur-containing reagents. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Safety protocols and quality control measures are crucial to ensure the consistency and safety of the produced compound .

Chemical Reactions Analysis

Types of Reactions

4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-thiazepane 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, amines, sulfur-containing reagents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or amines.

Scientific Research Applications

4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-thiazepane 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-thiazepane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various cellular pathways, leading to changes in cell behavior and potentially therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-thiazepane 1,1-dioxide stands out due to its unique combination of a pyrrolopyrimidine core and a thiazepane ring, which imparts distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

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